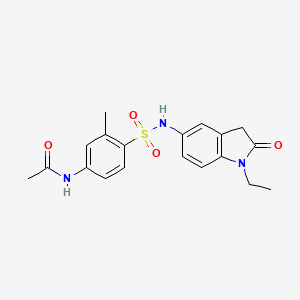![molecular formula C15H12F2N4O2S B2866847 (4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone CAS No. 919752-57-1](/img/structure/B2866847.png)
(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a piperazine ring, a benzo[d]thiazol ring, and an isoxazole ring. These groups are common in many biologically active compounds .
Synthesis Analysis
While specific synthesis methods for this compound were not found, compounds with similar structures are often synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The compound’s structure includes a piperazine ring, which is a saturated cyclic compound containing two nitrogen atoms. It also contains a benzo[d]thiazol ring, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring. The isoxazole ring is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom .Applications De Recherche Scientifique
Antiproliferative Activity
The compound similar to (4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone has been studied for its potential antiproliferative activity. Specifically, a structurally similar compound was synthesized and evaluated for its antiproliferative properties, and its molecular structure was characterized using various spectral methods. The study highlighted its potential in stabilizing molecular structures through inter and intra-molecular hydrogen bonds (Prasad et al., 2018).
Anti-mycobacterial Properties
Research has identified the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold as a promising chemotype for anti-mycobacterial activity. A study involving the synthesis and evaluation of benzo[d]thiazole-2-carboxamides showed significant potential in combating tuberculosis, with some compounds displaying low cytotoxicity and high therapeutic indices (Pancholia et al., 2016).
Antimicrobial Activity
Compounds based on benzothiazole and piperazine have been extensively studied for their antimicrobial properties. For instance, the synthesis of new pyridine derivatives, including benzothiazole-piperazine methanones, has shown variable and modest activity against bacteria and fungi (Patel et al., 2011). Additionally, another study synthesized and evaluated pyrazole and isoxazole derivatives containing piperazine for their antibacterial and antifungal activities, demonstrating good efficacy (Sanjeeva et al., 2022).
Corrosion Inhibition
The corrosion inhibition properties of compounds structurally related to this compound have been explored. A study on organic inhibitors for mild steel in acidic media found that compounds with similar structures significantly increased inhibition efficiency, suggesting potential applications in corrosion prevention (Singaravelu & Bhadusha, 2022).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1,2-oxazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2N4O2S/c16-9-7-10(17)13-12(8-9)24-15(19-13)21-5-3-20(4-6-21)14(22)11-1-2-18-23-11/h1-2,7-8H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMLTBOPIZCVQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C=C(C=C3S2)F)F)C(=O)C4=CC=NO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

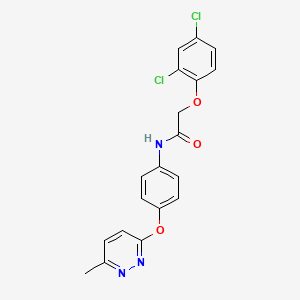
![7-chloro-3-((4-ethylphenyl)sulfonyl)-N-(2-methoxyethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2866765.png)
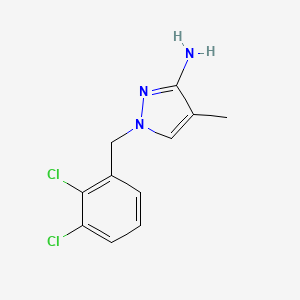
![ethyl 4-[2-(1H-indol-3-yl)ethylcarbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B2866767.png)
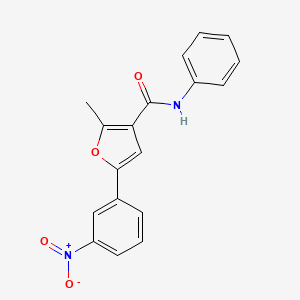
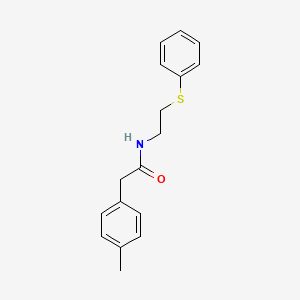
![8-methoxy-3-[(2E)-3-(3-nitrophenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2866773.png)
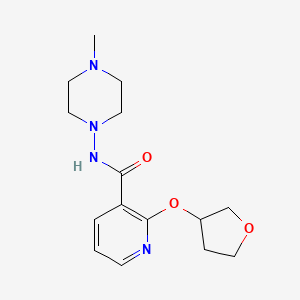
![1,3-Benzodioxol-5-yl-[4-(4-methylpiperidin-1-yl)sulfonylpiperazin-1-yl]methanone](/img/structure/B2866777.png)
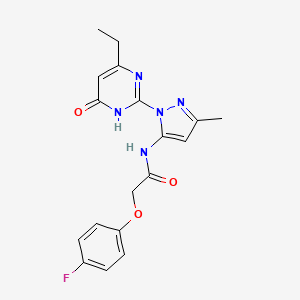
![N-[[2-(3-Chlorophenyl)-1-methylpyrrolidin-3-yl]methyl]prop-2-enamide](/img/structure/B2866781.png)
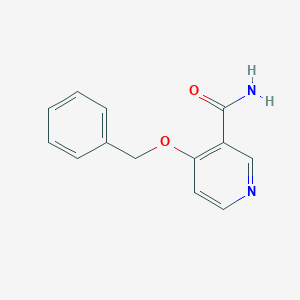
![N-[2-fluoro-3-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2866784.png)
